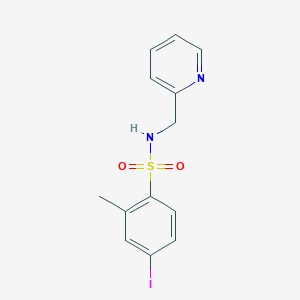
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13IN2O2S . It has a molecular weight of 388.22 .
Molecular Structure Analysis
The molecular structure of 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzene ring substituted with an iodo group at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 1-position . The sulfonamide group is further substituted with a pyridin-2-ylmethyl group .Physical And Chemical Properties Analysis
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is likely to have properties similar to other sulfonamides. It is expected to have a high boiling point and melting point due to the presence of the sulfonamide group .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds related to "4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide" often focuses on their synthesis and structural characterization. For instance, Elangovan et al. (2021) synthesized a novel compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using FTIR, 1HNMR, and UV-Visible spectroscopy. The study also employed Density Functional Theory (DFT) for computational analysis and assessed antimicrobial activity via disk well diffusion method, underscoring the compound's potential in drug development and its interactions with microbial proteins (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Antimicrobial Activity
The antimicrobial properties of related sulfonamides have been a significant area of research. Studies like the one conducted by Ijuomah et al. (2022) on N-pyridin-3-yl-benzenesulfonamide revealed its potent antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Eschericha coli. This highlights the potential of such compounds in developing new antimicrobials (Ijuomah, Ike, & Obi, 2022).
Molecular Docking and Computational Studies
Computational studies and molecular docking are vital for understanding the interaction mechanisms of sulfonamides with biological targets. The research by Elangovan et al. used Auto-dock/Vina software for molecular docking studies to predict the interaction with proteins, offering insights into the compound's potential biological activities and aiding in the design of targeted therapeutics.
Photophysicochemical Properties
Investigations into the photophysicochemical properties of compounds with benzenesulfonamide derivatives, as conducted by Öncül et al. (2021), provide valuable information for applications in photodynamic therapy and photocatalysis. Their study on zinc(II) phthalocyanine with benzenesulfonamide substituents revealed its suitable photosensitizing abilities, emphasizing the importance of such compounds in medical and environmental applications (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
Sulfonamides, including those related to "4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide," have been evaluated for their anticancer activities. Ghorab et al. (2014) synthesized a series of N-(guanidinyl)benzenesulfonamides and assessed their activity against the human tumor breast cell line (MCF7), demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety and Hazards
Direcciones Futuras
The future directions for research on 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could include elucidating its synthesis and chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Further studies could also explore its potential applications in various fields .
Propiedades
IUPAC Name |
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O2S/c1-10-8-11(14)5-6-13(10)19(17,18)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVCSMKEIIZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

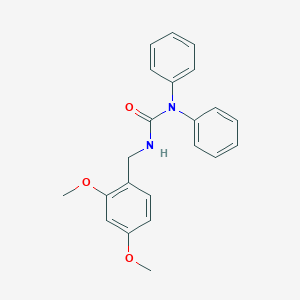
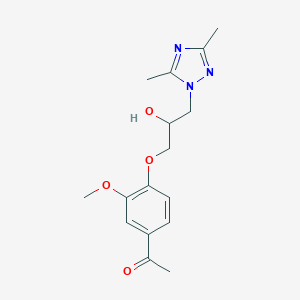
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea](/img/structure/B497320.png)
![N-[(3-iodophenyl)methyl]piperidine-1-sulfonamide](/img/structure/B497322.png)

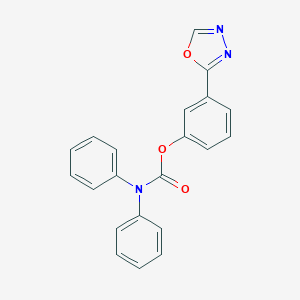
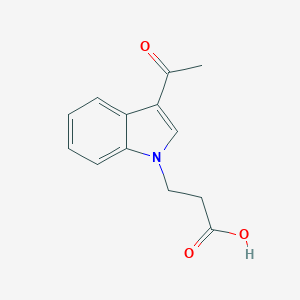
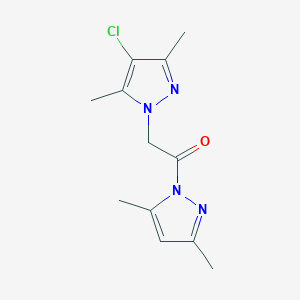
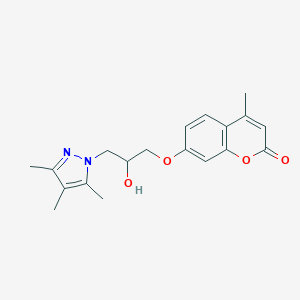
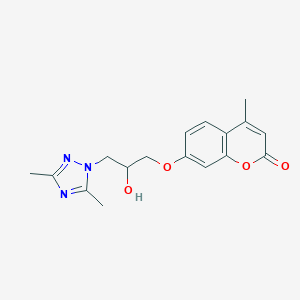

![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)
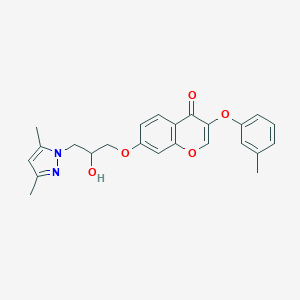
![7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B497338.png)